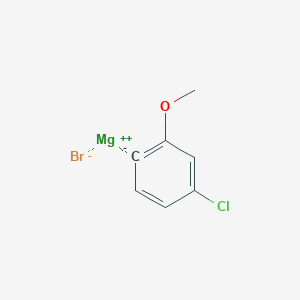

4-Chloro-2-methoxyphenylmagnesium bromide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

The molecular structure of 4-Chloro-2-methoxyphenylmagnesium bromide can be represented by the linear formula: ClC6H3(CH3)MgBr . The InChI code for this compound is 1S/C7H6ClO.BrH.Mg/c1-9-7-4-2-3-6(8)5-7;;/h2-3,5H,1H3;1H;/q;;+1/p-1 .Physical And Chemical Properties Analysis

This compound is a colorless, crystalline solid. It has a molecular weight of 245.79 . It is highly reactive to moisture and air. The compound is typically stored in a refrigerator .Scientific Research Applications

Synthesis of Complex Molecules

4-Chloro-2-methoxyphenylmagnesium bromide is utilized as a key reagent in the synthesis of complex organic molecules. For instance, it has been employed in the synthesis of 2-(2′-hydroxyphenyl)pyridine-N-oxide, showcasing its role in facilitating nucleophilic additions to heteroaromatic compounds. This process demonstrates the compound's utility in creating intermediate products that can undergo further chemical transformations, such as thermal deoxidation, which is significant for developing synthetic methodologies (Antkowiak & Gessner, 1984).

Catalysis and Coupling Reactions

The compound has shown effectiveness in catalytic applications, particularly in nickel(II) halide complexes, which are active in Kumada coupling reactions. These complexes facilitate the coupling of chloroanisole and bromoanisole with phenylmagnesium chloride, demonstrating the compound's role in enhancing reaction selectivity and efficiency. This application is crucial for the development of more efficient catalytic processes in organic chemistry (Berding et al., 2009).

Mechanistic Studies

In mechanistic studies, this compound is used to investigate the stereochemistry of elimination reactions, providing insights into the effects of solvents and substituents on reaction pathways. This research is vital for understanding the underlying principles of chemical reactions, which can inform the development of new synthetic strategies (Sugita et al., 1979).

Development of New Materials

Moreover, the compound contributes to the development of new materials, such as novel chelating benzimidazole-based carbenes and their metal complexes, which have shown potential in various applications, including as catalysts in organic reactions. This highlights the compound's versatility and its contribution to advancing materials science (Berding et al., 2009).

Safety and Hazards

The compound is classified as dangerous, with hazard statements including H225, H302, H314, H319, H335, H351 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Mechanism of Action

Grignard reagents like “4-Chloro-2-methoxyphenylmagnesium bromide” are highly reactive and can react with a variety of functional groups to form new carbon-carbon bonds. The specific targets of action, mode of action, affected biochemical pathways, pharmacokinetics, result of action, and action environment can vary greatly depending on the specific reaction conditions and the other reactants present .

They are more relevant in the field of synthetic organic chemistry .

properties

IUPAC Name |

magnesium;1-chloro-3-methoxybenzene-4-ide;bromide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClO.BrH.Mg/c1-9-7-4-2-3-6(8)5-7;;/h2-3,5H,1H3;1H;/q-1;;+2/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFJFWNCNNYRNEB-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=[C-]C=CC(=C1)Cl.[Mg+2].[Br-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrClMgO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.78 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3E)-3-{[(2,4-dichlorophenyl)methoxy]imino}propanenitrile](/img/structure/B2696894.png)

![ethyl 4-{[3-methyl-2,6-dioxo-7-(2-oxopropyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperazine-1-carboxylate](/img/structure/B2696897.png)

![4-[bis(2-methylpropyl)sulfamoyl]-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2696899.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide](/img/structure/B2696902.png)

![2-(2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-ethyl-N-(m-tolyl)acetamide](/img/structure/B2696909.png)

![N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-N-methylformamide](/img/structure/B2696913.png)

![Ethyl 2-({2-[(3-nitrophenyl)methylene]hydrazino}carbonyl)-3-{[3-(trifluoromethyl)anilino]carbonyl}cyclopropanecarboxylate](/img/structure/B2696915.png)